molecular formula C6H5N5O B048896 Pterin CAS No. 2236-60-4

Pterin

Cat. No. B048896
CAS RN: 2236-60-4
M. Wt: 163.14 g/mol
InChI Key: HNXQXTQTPAJEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pterins play a crucial role in various biological processes across living organisms, primarily as cofactors in metabolic reactions. These compounds are integral to the metabolism, functioning as tetrahydropterins in most cases. Their diverse roles and presence across different life forms underline their importance in both biological and chemical studies (Buglak et al., 2022).

Synthesis Analysis

The synthesis of Pterins often involves pathways that lead to their bioactive forms, such as tetrahydropterin. These pathways are essential for understanding how Pterins participate in various biological processes and how their synthetic analogs can be produced for research and therapeutic applications. Although specific synthesis pathways are complex, they are crucial for the generation of bioactive Pterins that participate in numerous enzymatic reactions within organisms.

Molecular Structure Analysis

Pterins possess a unique molecular structure that allows them to participate in a wide range of biochemical processes. The quantum chemistry of unconjugated Pterins, including their electronic structure and photonics, has been extensively analyzed to understand their role in biomedicine. This analysis reveals the potential of Pterins in affecting enzymatic reactions, fluorescence diagnostics, and therapeutic applications through their unique emission properties and photon absorption capabilities (Buglak et al., 2022).

Chemical Reactions and Properties

Pterins are involved in a variety of chemical reactions, primarily as intermediates and cofactors. Their chemical properties allow them to participate in redox reactions, influence enzyme activity, and act as biomarkers for certain diseases. The versatility in chemical reactions underscores their biological significance and potential for application in diagnosing and treating health conditions.

Physical Properties Analysis

The physical properties of Pterins, such as their solubility, stability, and photophysical characteristics, are critical for their biological functions and applications in biomedicine. These properties affect how Pterins interact with other molecules in the body, their role in metabolic pathways, and their potential as therapeutic agents.

Chemical Properties Analysis

The chemical properties of Pterins, including their reactivity, oxidation states, and ability to form complexes with metals, are fundamental to their role as cofactors in enzymatic reactions. Understanding these properties is essential for exploring the therapeutic potential of Pterins and developing new drugs and diagnostic methods.

  • (Buglak et al., 2022): Provides insights into the molecular structure of Pterins and their applications in biomedicine.

Scientific Research Applications

1. Molybdenum Cofactors Synthesis

  • Application Summary: Pterins are found at the core of molybdenum cofactor (Moco) containing enzymes in the molybdopterin (MPT) ligand that coordinates molybdenum and facilitates cofactor activity . They are involved in a variety of biological functions .
  • Methods of Application: The general methods of synthesis, redox, and spectroscopic properties of pterin are discussed to provide more insight into pterin chemistry and their importance to biological systems . Pterin synthesis can be realized by different condensation reactions utilizing either pyran or pyrimidine building blocks .
  • Results or Outcomes: This study revealed the complicated nature of the cofactor, which involves a pterin moiety and a 1,2-ene dithiolate appended to this pterin .

2. Bacterial Functions

  • Application Summary: Pterins play essential roles in diverse organisms and are widely conserved biomolecules . They play important roles in bacterial cyanide utilization and aromatic amino acid metabolism .
  • Methods of Application: The roles of pterins in nonenzymatic processes are less known. Cyanobacterial pterins have been implicated in phenotypes related to UV protection and phototaxis .
  • Results or Outcomes: Research describing the pterin-mediated control of cyclic nucleotide metabolism, and their influence on virulence and attachment, points to a possible role for pterins in regulation of bacterial behavior .

3. Reception of Ultraviolet Radiation

  • Application Summary: Tetrahydrocyanopterin, a type of pterin, has been discovered in cyanobacteria and is involved in the reception of ultraviolet radiation .

4. Molybdenum Cofactor Enzymes

  • Application Summary: Pterins are essential components of molybdenum cofactor (Moco) containing enzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase . These enzymes play important roles in bacterial metabolism and global nutrient cycles .
  • Methods of Application: The molybdenum cofactor is unstable outside the protein environment and it was first characterized by careful degradation studies . This study revealed the complicated nature of the cofactor, which involves a pterin moiety and a 1,2-ene dithiolate appended to this pterin .
  • Results or Outcomes: The study provided insights into the complex structure of the molybdenum cofactor and its role in various biological functions .

5. Cyanide Utilization

  • Application Summary: Pterin cofactors play important roles in bacterial cyanide utilization .

6. Aromatic Amino Acid Metabolism

  • Application Summary: Pterin cofactors are involved in aromatic amino acid metabolism .

Future Directions

Pterins have intermediate characteristics (endogenously produced, typically bright) between two well-studied pigment types, melanins (endogenously produced, typically cryptic) and carotenoids (dietary uptake, typically bright), providing unique opportunities to address general questions about the biology of coloration . Crucial gaps persist in our knowledge on the molecular basis underlying the production and deposition of pterins .

properties

IUPAC Name

2-amino-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXQXTQTPAJEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176894
Record name 2-Amino-4-hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.175 mg/mL
Record name Pterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pterin

CAS RN

2236-60-4
Record name Pterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2236-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxypteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-hydroxypteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1H-pteridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pterin
Reactant of Route 2
Reactant of Route 2
Pterin
Reactant of Route 3
Pterin
Reactant of Route 4
Pterin
Reactant of Route 5
Pterin
Reactant of Route 6
Pterin

Citations

For This Compound
29,500
Citations
TJ Kappock, JP Caradonna - Chemical reviews, 1996 - ACS Publications
… A very useful volume that covers aspects of pterin chemistry and reviews all three of the principal hydroxylases is available, 8 as is a recent book covering various aspects of pterin …
Number of citations: 397 pubs.acs.org
KV Rajagopalan, JL Johnson - Journal of Biological Chemistry, 1992 - researchgate.net
… The molybdenum center of the molybdenum hydroxylases/dehydroxylases contains a pterin … the pterin in the molybdenum cofactor of CO dehydrogenase was found to be molybdopterin …
Number of citations: 569 www.researchgate.net
P Basu, SJN Burgmayer - Coordination chemistry reviews, 2011 - Elsevier
… Given the uncertainty concerning the role of pterin, a foray into the larger context of pterin … of pterin-related chemistry and structures, provide a brief survey of the roles of pterin elsewhere …
Number of citations: 146 www.sciencedirect.com
BR Crane, AS Arvai, DK Ghosh, C Wu, ED Getzoff… - Science, 1998 - science.org
… Here we report three structures of fully functional, pterin-loaded, dimeric murine … 114 (the NH 2 -terminal pterin-binding segment) makes important contacts with the pterin (Figs. 2 and 3) …
Number of citations: 847 www.science.org
P Andrade, M Carneiro - Biology Letters, 2021 - royalsocietypublishing.org
… Our aim is to provide an overview on pterin pigmentation in animals. Like the better studied … Given the vital importance of colour in animal biology and the ubiquity of pterin pigmentation, …
Number of citations: 17 royalsocietypublishing.org
N Feirer, C Fuqua - Pteridines, 2017 - degruyter.com
… Outside of the molybdoenzymes, pterin cofactors play important … Research describing the pterin-mediated control of cyclic … In this review, we describe the variety of pterin functions in …
Number of citations: 31 www.degruyter.com
AH Thomas, C Lorente, AL Capparelli… - Photochemical & …, 2002 - Springer
… Other functional groups of the pterin moiety (eg 2-… pterin derivatives,14,18,19,25,26 we have performed photophysical studies on a group of four compounds in aqueous solution: pterin (…
Number of citations: 152 link.springer.com
KE Hevener, MK Yun, J Qi, ID Kerr… - Journal of medicinal …, 2010 - ACS Publications
… Compounds that bind to the pterin binding site of DHPS, as … To identify such inhibitors and map the pterin binding pocket, … how the compounds engage the pterin site. The structural …
Number of citations: 87 pubs.acs.org
CS Raman, H Li, P Martásek, V Král, BSS Masters… - Cell, 1998 - cell.com
… Here, we have addressed pterin function in NOS by determining the high-resolution crystal … dimeric pterin-free and -bound eNOS heme domain structures we show that pterin binding (1) …
Number of citations: 776 www.cell.com
B Wijnen, HL Leertouwer, DG Stavenga - Journal of insect physiology, 2007 - Elsevier
… To further investigate the importance of pterin pigments to wing coloration, we have extracted the pterin pigments by applying small drops of aqueous ammonia. Fig. 3 shows the case of …
Number of citations: 139 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.